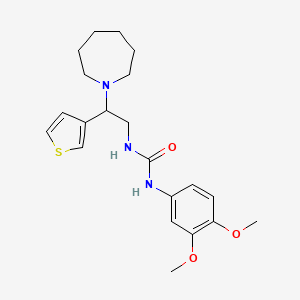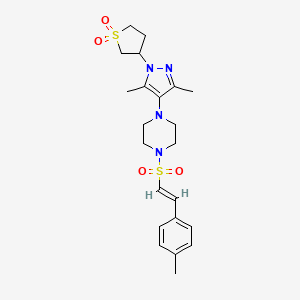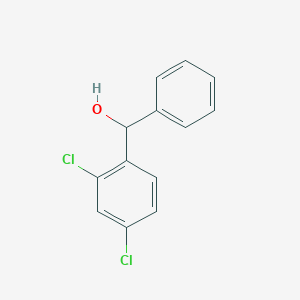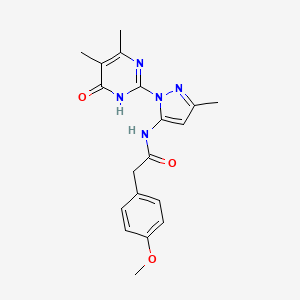
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurological disorders. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea inhibits mTOR kinase by binding to its catalytic site and preventing its activation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, that have different downstream targets and functions. This compound selectively inhibits mTORC1 by blocking its substrate phosphorylation and downstream signaling, while sparing mTORC2. The inhibition of mTORC1 leads to the suppression of protein synthesis, cell cycle progression, and autophagy, which are critical processes for cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, while sparing normal cells. This compound has also been shown to inhibit angiogenesis by reducing the secretion of pro-angiogenic factors. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake and reducing hepatic glucose output. This compound has also been shown to reduce inflammation and oxidative stress in diabetic animals. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage by reducing oxidative stress, inflammation, and apoptosis.
実験室実験の利点と制限
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is its high selectivity for mTORC1, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its low solubility in water, which can limit its use in certain experiments. Another limitation is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research on 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea. One direction is the development of more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination therapy of this compound with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce resistance. Another direction is the exploration of the role of mTOR signaling in other diseases, such as cardiovascular diseases and metabolic disorders, and the potential of mTOR inhibitors like this compound as therapeutic agents.
合成法
The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea involves several steps, starting from commercially available starting materials. The key step is the coupling of 1-(azepan-1-yl)-2-(thiophen-3-yl)ethanone with 3-(3,4-dimethoxyphenyl)isocyanate to form the urea linkage. The resulting intermediate is then converted to this compound by a series of reactions, including reduction, acylation, and deprotection. The overall yield of the synthesis is around 10%.
科学的研究の応用
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models of cancer, diabetes, and neurological disorders. In cancer, mTOR inhibitors like this compound have shown antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has been tested in various cancer cell lines and animal models, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR inhibitors have been shown to improve glucose metabolism and insulin sensitivity by regulating the activity of insulin signaling pathway. This compound has been tested in animal models of type 2 diabetes and shown to improve glucose homeostasis and reduce insulin resistance. In neurological disorders, mTOR inhibitors have been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. This compound has been tested in animal models of Alzheimer's disease and traumatic brain injury and shown to improve cognitive function and reduce brain damage.
特性
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNXWVFWCLVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)

![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)

![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)